Cytotoxic Potency Advantage over Carboplatin in Human Embryonic Kidney Cells
In HEK-MOCK cells expressing the human organic cation transporter 2 (hOCT2), cisplatin demonstrated approximately 38-fold higher cytotoxicity than carboplatin (IC₅₀ 2.9 ± 0.23 µM vs 110 ± 46 µM, 7 h exposure) [1]. This differential was maintained in HEK-hOCT2 cells (1.3 ± 0.18 µM vs 62 ± 46 µM), confirming that the potency gap is not solely transporter-dependent. The magnitude of this difference is relevant: to achieve equivalent growth inhibition, carboplatin requires concentration levels that may exceed clinically achievable unbound drug exposures, while cisplatin is active at concentrations well within the therapeutic range.
| Evidence Dimension | Cytotoxicity (IC₅₀) in HEK-MOCK cells, 7 h exposure |
|---|---|
| Target Compound Data | 2.9 ± 0.23 µM |
| Comparator Or Baseline | Carboplatin: 110 ± 46 µM |
| Quantified Difference | Approximately 38-fold lower IC₅₀ (higher potency) for cisplatin |
| Conditions | HEK-MOCK cells, 7-hour drug exposure, MTT assay, reported as mean ± SD |
Why This Matters
For in vitro assays modeling renal proximal tubule or hOCT2-expressing tumors, cisplatin achieves target engagement at concentrations two orders of magnitude lower than carboplatin, making it the more potent tool compound for DNA damage response studies.
- [1] Sprowl JA, Ciarimboli G, Lancaster CS, et al. Oxaliplatin-induced neurotoxicity is dependent on the organic cation transporter OCT2. Proc Natl Acad Sci USA. 2013;110(27):11199-11204. Data extracted from Table 1: Cytotoxicity of platinum drugs in HEK-MOCK and HEK-hOCT2 cells. Available at: https://aacrjournals.org/view-large/12082192 View Source
